6-(4-氯苯基)咪唑并[2,1-b][1,3]噻唑-5-甲醛
描述
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C12H7ClN2OS and its molecular weight is 262.72 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
该化合物已被用于合成亚苄基酰肼类化合物,这些化合物在抗肿瘤活性方面显示出令人鼓舞的结果 . 特别是,化合物3b对所有测试的细胞系表现出广谱抗增殖活性 . 对卵巢癌、结肠癌、肾癌和白血病细胞系的抑制效果最为显著 .
抗分枝杆菌活性
包括所讨论化合物在内的咪唑并噻唑衍生物已因其抗分枝杆菌活性而被研究 . 特别是,化合物5s对结核分枝杆菌显示出显著的抑制活性 .
组成型雄甾烷受体 (CAR) 激活
像 CITCO 这样的咪唑并噻唑衍生物可以刺激人组成型雄甾烷受体 (CAR) 的核易位 . 该特性可用于研究与 CAR 功能障碍相关的疾病。
化学合成
该化合物在化工行业用于合成各种其他化合物 . 其独特的结构使其成为合成各种化学产品的宝贵起始原料 .
免疫刺激活性
咪唑并噻唑衍生物因其免疫刺激活性而被研究 . 左旋咪唑是一种咪唑并噻唑衍生物,已被用于 T 细胞活化和增殖,增加中性粒细胞迁移以及刺激抗体形成 .
抗真菌和抗病毒活性
据报道,咪唑并噻唑衍生物具有抗真菌和抗病毒活性 . 虽然目前尚无针对“6-(4-氯苯基)咪唑并[2,1-b][1,3]噻唑-5-甲醛”的具体研究,但由于其与其他咪唑并噻唑衍生物的结构相似性,它也可能表现出这些特性 .
属性
IUPAC Name |
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)15-5-6-17-12(15)14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZYUQDDVHXBIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318569 | |
Record name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82588-41-8 | |
Record name | 82588-41-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CITCO?
A: CITCO primarily targets the constitutive androstane receptor (CAR, NR1I3), a nuclear receptor involved in regulating xenobiotic and endobiotic metabolism. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the downstream effects of CITCO activating CAR?
A: CITCO activation of CAR leads to the induction of genes encoding drug-metabolizing enzymes, particularly those from the cytochrome P450 (CYP) family, and drug transporters. These include CYP2B6, CYP3A4, and UGT1A1, among others. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: How does CITCO exert its effect on CAR at the molecular level?
A: CITCO directly binds to the ligand-binding domain of CAR, leading to its activation. This activation triggers the recruitment of coactivators, such as steroid receptor coactivator 1 (SRC-1) and glucocorticoid receptor-interacting protein 1 (GRIP-1), to the receptor complex. [, , , , , , , , , , , , , , , , , , , , , ] This complex subsequently binds to specific DNA sequences within the promoter regions of target genes, thereby inducing their transcription.
Q4: Is the activation of CAR by CITCO species-specific?
A: Yes, CITCO exhibits species-specificity in its activation of CAR. It primarily acts as an agonist for human CAR (hCAR) and is less effective in activating mouse CAR (mCAR). [, , , ]
Q5: Does CITCO impact the intracellular localization of CAR?
A: Studies have shown that CITCO treatment can induce nuclear translocation of CAR in certain cell types, such as COS1 cells. [] This translocation is essential for CAR to exert its transcriptional regulatory effects.
Q6: What is the molecular formula and weight of CITCO?
A6: The specific information regarding the molecular formula and weight of CITCO was not directly provided in the set of research papers you provided.
Q7: Is there any information on the spectroscopic data of CITCO?
A7: None of the provided research papers discuss the spectroscopic characterization of CITCO.
Q8: What is known about the stability of CITCO under various conditions?
A8: The provided research papers do not detail the stability of CITCO under various conditions. This information is crucial for understanding its storage requirements and potential for degradation during experiments.
Q9: How do structural modifications of CITCO affect its activity, potency, and selectivity?
A: While the provided research papers don't extensively cover CITCO modifications, one study investigated the impact of the five-amino-acid insertion present in the hCAR3 splicing variant. [] It revealed that the presence of a single alanine residue within this insertion is crucial for switching the constitutively active hCAR1 to the xenobiotic-sensitive hCAR3.
Q10: Are there any known analogs of CITCO with improved pharmacological properties?
A: One study identified a novel class of direct human CAR agonists - 2-(3-methoxyphenyl)quinazoline derivatives. [] These compounds demonstrated more potent activation of hCAR than CITCO and also exhibited activity towards other xenobiotic receptors like PXR, AHR, and the vitamin D receptor.
Q11: What cell-based assays are commonly used to investigate CITCO's effects?
A: Luciferase reporter gene assays are widely employed to study CITCO's ability to activate CAR and PXR. These assays utilize reporter plasmids containing CAR/PXR response elements linked to a luciferase gene, allowing for quantification of receptor activation by measuring luciferase activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q12: What in vitro models are used to study the effects of CITCO on drug metabolism?
A: Primary human hepatocytes and various human liver-derived cell lines, such as HepG2, HepaRG, and Fa2N-4 cells, are commonly used to study CITCO-mediated induction of drug-metabolizing enzymes. These models allow for the assessment of changes in gene expression, protein levels, and enzyme activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q13: What animal models have been used to study CITCO's effects in vivo?
A: Mouse models, including wild-type and CAR knockout mice, are commonly used to investigate the in vivo effects of CITCO on drug metabolism, gene regulation, and potential therapeutic applications. [, , , ] Humanized CAR mice, expressing human CAR instead of the mouse ortholog, are particularly valuable for studying human-specific responses to CITCO. []
Q14: What is known about the toxicity profile of CITCO?
A14: The provided research papers primarily focus on the molecular mechanisms and in vitro effects of CITCO, with limited information on its toxicological profile. Further studies are needed to fully assess its safety profile for potential therapeutic applications.
Q15: Have there been any studies on targeted delivery of CITCO?
A15: None of the provided research papers discuss targeted delivery strategies for CITCO.
Q16: What are the limitations of current in vitro models for studying CITCO?
A: Immortalized cell lines, although readily available and easy to maintain, may not fully recapitulate the complex interplay of different cell types and signaling pathways present in the liver. Additionally, differences in CAR expression levels and constitutive activity between cell lines and primary hepatocytes can influence the observed effects of CITCO. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。